Bis(4-dimethylaminophenyl)acetylene
Description
Bis(4-dimethylaminophenyl)acetylene is a conjugated molecule characterized by a linear, rigid structure conferred by the central acetylene (B1199291) unit, with strong electron-donating dimethylamino groups at both ends. This architecture makes it an intriguing subject for investigating intramolecular charge transfer and electronic communication. Research into this and structurally similar compounds is driven by the quest for materials with enhanced performance in optoelectronic devices.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 62063-67-6 |
| Molecular Formula | C18H20N2 |
The design of molecules with specific electronic functionalities often relies on the donor-acceptor (D-A) principle. mdpi.comrsc.org In conjugated systems, which feature alternating single and multiple bonds, the strategic placement of electron-donating (donor) and electron-withdrawing (acceptor) groups can profoundly influence the material's properties. acs.orgnih.gov This D-A architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron moves from the donor to the acceptor moiety. acs.org
This internal charge transfer is a key mechanism for tuning the electronic and optical characteristics of a molecule. rsc.org For instance, creating D-A structures is a primary method for narrowing the optical bandgap of macromolecules. mdpi.com By selecting donor and acceptor units with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap can be precisely controlled. mdpi.com The HOMO level is primarily influenced by the electron-rich donor, while the LUMO level is more dependent on the electron-poor acceptor. mdpi.com This tunability is critical for applications in organic photovoltaics, where a low band gap is desirable to broaden the light absorption range of the material. rsc.org
Furthermore, strong D-A interactions can lead to high third-order optical nonlinearities, which are sought after for applications in optoelectronics. researchgate.net The systematic alteration of donor and acceptor strengths in conjugated systems has been shown to directly impact the molecular hyperpolarizability, a measure of the nonlinear optical response. researchgate.netacs.org
The acetylene linkage (–C≡C–) is a fundamental building block in the construction of conjugated organic materials. Its inclusion in a molecular backbone imparts several desirable characteristics. The linear geometry of the sp-hybridized carbon atoms in the acetylene unit enforces a rigid and planar conformation in the resulting molecule. nih.gov This structural rigidity helps to maintain effective π-orbital overlap along the conjugated path, which is essential for efficient electronic communication. nih.gov
The π-system of the acetylene bond itself actively participates in the delocalization of electrons across the molecule. nih.govarxiv.org In D-A compounds, the acetylene linker acts as a π-bridge, mediating the electronic interaction between the donor and acceptor moieties. acs.org The length and nature of this conjugated bridge are critical parameters for controlling the extent of charge transfer and, consequently, the material's optical and electronic properties. researchgate.net Studies on graphynes, which are 2D carbon allotropes containing acetylene linkages, have shown that increasing the number of acetylene bonds can systematically alter the electronic band structure and optical absorption of the material. nih.govacs.orgarxiv.org This demonstrates the profound effect that acetylene linkers have on the fundamental electronic properties of a conjugated system. arxiv.orgacs.org
The dimethylaminophenyl group is a potent electron-donating moiety frequently incorporated into conjugated molecules to enhance their electronic and optical properties. A significant body of research has explored various compounds featuring this substituent, providing a foundation for understanding the behavior of this compound. These studies often focus on photophysical properties like fluorescence and applications in areas such as nonlinear optics and molecular probes. koreascience.kr For instance, the introduction of a dimethylamino group can enhance intramolecular charge transfer, leading to interesting solvatochromic and fluorescent behaviors. nih.govresearchgate.net
Research has demonstrated that N,N-dimethylaniline derivatives can serve as bifunctional luminophors and that their properties are sensitive to their molecular environment. koreascience.krresearchgate.net The synthesis of various dimethylaminophenyl-containing structures, from simple acetylenes to more complex chalcones and pyrimidines, has allowed for systematic investigation into how molecular architecture affects everything from crystal packing to amplified spontaneous emission (ASE) in laser dyes. nih.govresearchgate.net
Table 2: Research Highlights of Dimethylaminophenyl-Substituted Conjugated Molecules
| Compound Name | Key Research Finding(s) |
|---|---|
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Investigated as a laser dye; its photophysical properties, including dual ASE peaks, were studied under various conditions. nih.gov |
| 3-[2-Cyano-4-(dimethylamino)phenyl]alanine | A fluorescent amino acid that is highly sensitive to its environment, showing significant fluorescence enhancement in non-aqueous solutions. researchgate.net |
| 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine | Synthesis and study of fluorescent properties, with analysis of molecular conformation and crystal packing stabilized by hydrogen bonds. researchgate.net |
| 1-(p-N,N-dimethylaminophenyl)-4-phenyl-2-methyl-1E,3E-butadiene | Synthesized and studied as a fluorescent probe; exhibits solvent-sensitive fluorescence and binds to bovine serum albumin (BSA). koreascience.kr |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |
| 3-[2-Cyano-4-(dimethylamino)phenyl]alanine |
| 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine |
| 1-(p-N,N-dimethylaminophenyl)-4-phenyl-2-methyl-1E,3E-butadiene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]ethynyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19(2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(3)4/h7-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSUSHTWNSICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575594 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62063-67-6 | |
| Record name | 4,4'-(Ethyne-1,2-diyl)bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of Bis(4-dimethylaminophenyl)acetylene
The synthesis of this compound can be achieved through several strategic approaches, with palladium-catalyzed cross-coupling reactions being the most prominent.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction)
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The general conditions for a Sonogashira coupling are mild, often proceeding at room temperature in a basic solvent like diethylamine (B46881) or triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org
In the context of synthesizing this compound, a common strategy involves the coupling of 4-iodo-N,N-dimethylaniline with an acetylene (B1199291) source. While the direct dimerization of 4-ethynyl-N,N-dimethylaniline is one possibility, a more controlled approach often involves a stepwise process. For instance, the reaction of 3,5-bis[(dimethylamino)methyl]phenyl iodide with 3,5-bis[(dimethylamino)methyl]phenylacetylene in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide has been shown to produce the corresponding diphenylacetylene (B1204595) derivative in high yield. uu.nl
Variations of the Sonogashira reaction, such as copper-free and inverse Sonogashira couplings, have also been developed. wikipedia.orgnih.gov These modifications can offer advantages in terms of catalyst stability, substrate scope, and reaction conditions. For example, room-temperature, copper-free Sonogashira reactions have been facilitated by air-stable, monoligated palladium precatalysts. nih.gov
| Reaction Type | Catalyst System | Key Features |
| Traditional Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Mild conditions, versatile for C(sp)-C(sp2) bond formation. wikipedia.orgmdpi.com |
| Copper-Free Sonogashira | Air-stable Pd precatalysts | Avoids copper, can be performed at room temperature. nih.gov |
| Inverse Sonogashira | Organometallic nucleophile, alkyne electrophile | Reverses the traditional roles of the coupling partners. |
Cycloaddition and Retroelectrocyclization Routes in Synthesis
While less common for the direct synthesis of the parent this compound, cycloaddition and subsequent retroelectrocyclization reactions represent a sophisticated strategy for creating related and more complex structures. For instance, the reaction of a substituted tetracyanopentafulvene with bis-DMA-acetylene can proceed through a formal [2+2] cycloaddition followed by a retroelectrocyclization to yield an ethenylene-extended push-pull pentafulvene. researchgate.net This approach highlights the utility of cycloaddition chemistry in building complex molecular scaffolds incorporating the this compound motif.
Precursor Synthesis for Derivatization (e.g., 4-Ethynyl-N,N-dimethylaniline)
The availability of key precursors is crucial for the synthesis of this compound and its derivatives. A primary and essential precursor is 4-ethynyl-N,N-dimethylaniline . sigmaaldrich.com This compound serves as the terminal alkyne component in Sonogashira coupling reactions. chemicalbook.com
The synthesis of 4-ethynyl-N,N-dimethylaniline can be accomplished through various methods. One common route involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using a strong base like potassium hydroxide (B78521) in a suitable solvent such as toluene. chemicalbook.com Another approach is the Sonogashira–Hagihara coupling of 3-iodopyridine (B74083) with an appropriate acetylene source. chemicalbook.com
Functionalization and Derivatization Strategies
The this compound core is a valuable building block for the construction of larger, functional organic materials. Its electron-rich nature, imparted by the dimethylamino groups, makes it an excellent component for systems with interesting electronic and photophysical properties.
Incorporation into Oligomeric Arylenethynylene Systems
Oligomeric arylenethynylene systems are chains of alternating aromatic rings and acetylene units. The incorporation of this compound units into these oligomers can significantly influence their electronic properties. The strong electron-donating character of the dimethylamino groups can increase the electron density of the conjugated backbone, leading to red-shifted absorption and emission spectra. The synthesis of such oligomers is often achieved through iterative Sonogashira coupling reactions, where the this compound unit is coupled with other aryl dihalides or di-alkynes.
Integration into Push-Pull Chromophores
Push-pull chromophores are molecules that contain both an electron-donating (push) and an electron-withdrawing (pull) group connected by a π-conjugated spacer. nih.gov This arrangement leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting nonlinear optical properties and solvatochromism. nih.govrsc.org
The this compound moiety serves as a potent electron-donating component in such systems. researchgate.net It can be coupled with various electron-accepting groups through its acetylenic linkage to create highly polarized chromophores. For example, new push-pull chromophores have been synthesized from the reaction of electron-rich 4-(N,N-dialkylanilino)acetylenes with 2,3,5,6-tetrahalo-1,4-benzoquinones. researchgate.net The resulting molecules exhibit intense ICT bands in the visible region, and their optoelectronic properties can be fine-tuned by modifying the acceptor strength and the nature of the conjugated bridge. researchgate.net
Polymerization for Advanced Macromolecular Architectures
No research data is available specifically for the polymerization of this compound.
Electronic Structure and Spectroscopic Investigations
Theoretical Elucidation of Ground and Excited State Electronic Structures
The electronic properties of Bis(4-dimethylaminophenyl)acetylene are primarily dictated by the interplay between the electron-donating dimethylamino groups and the central acetylene (B1199291) linker. Computational chemistry provides a powerful lens through which to understand these interactions.
Conformational Landscape Analysis
The three-dimensional structure and conformational flexibility of this compound are important factors influencing its electronic properties. The rotation of the dimethylaminophenyl groups around the acetylene axis can lead to different conformers with varying degrees of planarity. A conformational landscape analysis, typically performed using computational methods, would reveal the energetically preferred geometries.
Intramolecular Charge Transfer (ICT) Phenomena
Upon photoexcitation, molecules like this compound can undergo a process known as Intramolecular Charge Transfer (ICT), where an electron is transferred from the electron-donating part of the molecule to the electron-accepting part. This process leads to the formation of a highly polar excited state with a large dipole moment.
Twisted Intramolecular Charge Transfer (TICT) States
The concept of Twisted Intramolecular Charge Transfer (TICT) proposes that after photoexcitation, the molecule can undergo a conformational change, typically a rotation around a single bond, to reach a charge-separated state. In the case of this compound, this would involve the twisting of the dimethylaminophenyl groups relative to the central acetylene unit. This twisted geometry minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation and a highly polar excited state. The emission from this TICT state is often characterized by a large Stokes shift and high sensitivity to solvent polarity.
Planarized Intramolecular Charge Transfer (PLICT) Models
In contrast to the TICT model, the Planarized Intramolecular Charge Transfer (PLICT) model suggests that charge transfer can occur in a more planar or quasi-planar excited state geometry. In this model, the excited state still possesses significant charge transfer character but without the requirement of a large-amplitude twisting motion. For molecules with a rigid or semi-rigid structure, the PLICT model can be more relevant. While this compound has rotational freedom, the extent to which a full 90-degree twist is necessary for charge separation would be a key point of investigation in determining the applicability of the TICT versus PLICT models.
Solvent-Dependent Charge Transfer Dynamics
The photophysical properties of donor-acceptor and donor-π-donor molecules like this compound are profoundly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the excited states. While specific studies detailing the comprehensive solvent-dependent charge transfer dynamics of this compound are not extensively documented in publicly available literature, the behavior of analogous donor-π-acceptor systems offers a predictive framework.
For instance, in related donor-π-acceptor acetylenic compounds, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This is attributed to the stabilization of the more polar intramolecular charge transfer (ICT) excited state by polar solvent molecules. The locally excited (LE) state is less affected by the solvent polarity. In highly polar solvents, the energy gap between the LE and ICT states is reduced, facilitating the charge transfer process.
The dynamics of this process can be complex. In some systems, such as 2,7-bis(4-diethylaminophenyl)-fluorenone, a switch between different emissive states (excimer vs. twisted intramolecular charge transfer - TICT) can be controlled by the choice of solvent, with no discernible changes in the ground state absorption spectra. nih.gov This highlights the crucial role of the solvent in dictating the de-excitation pathways of the excited molecule.
Intervalence Charge Transfer (IVCT) in Multimodular Systems
Intervalence charge transfer (IVCT) is a phenomenon observed in mixed-valence compounds containing two or more redox centers in different oxidation states, connected by a bridging ligand. Upon oxidation, this compound can form a radical cation and a dication, where the positive charge can be localized on one of the dimethylaminophenyl moieties or delocalized over the entire molecule. The acetylene bridge plays a crucial role in mediating the electronic communication between the two donor groups.
The strength of this electronic coupling determines the classification of the mixed-valence system. According to the Robin-Day classification, Class I systems exhibit no electronic interaction between the redox centers, with the charge being fully localized. In Class III systems, the charge is completely delocalized over the entire molecule. Class II systems represent an intermediate case with partial delocalization, often characterized by a distinct IVCT band in the near-infrared (NIR) region of the electronic absorption spectrum.
While specific IVCT studies on the radical cation of this compound are not readily found, research on multimodular systems incorporating similar donor units provides valuable insights. For example, in systems with two N,N-dimethylaminophenyl-tetracyanobutadiene (DMA-TCBD) entities, reduction of one TCBD unit leads to an intense IVCT absorption peak in the NIR region. youtube.com The presence and characteristics of this IVCT band are direct probes of the electronic coupling between the redox-active sites. The energy and intensity of the IVCT band are related to the electronic coupling matrix element (Hab) and the reorganization energy (λ).
Spectroscopic Characterization Techniques in Research
A variety of spectroscopic techniques are employed to probe the electronic and structural properties of this compound and related compounds.
Fluorescence Emission Spectroscopy and Quantum Yields
Fluorescence spectroscopy is a powerful tool to study the emissive properties of molecules from their excited states. The fluorescence quantum yield (Φf), which is the ratio of the number of emitted photons to the number of absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process.
For this compound, the fluorescence is expected to be highly sensitive to the solvent environment due to the intramolecular charge transfer nature of the excited state. In nonpolar solvents, emission from a locally excited state is often observed, which typically has a smaller Stokes shift (the energy difference between the absorption and emission maxima). In polar solvents, emission from the ICT state is expected to dominate, characterized by a larger Stokes shift and often a lower fluorescence quantum yield due to the stabilization of non-radiative decay pathways.
Time-Resolved Emission and Transient Absorption Studies
Time-resolved spectroscopic techniques, such as time-resolved emission and transient absorption spectroscopy, are employed to monitor the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). These methods allow for the direct observation of processes like intramolecular charge transfer, intersystem crossing, and excited-state relaxation. google.comedinst.com
In a typical transient absorption experiment, a pump pulse excites the molecule, and a time-delayed probe pulse monitors the changes in absorption. This allows for the characterization of transient species, such as the ICT state or triplet states. For a related compound, 4-(dimethylamino)benzethyne, time-resolved photoelectron spectroscopy combined with theoretical simulations revealed that the initially excited S2 state decays to the S1 state within femtoseconds, followed by a partial twist of the dimethylamino group within approximately 100 fs. rsc.org
While specific transient absorption data for this compound is scarce, studies on analogous systems demonstrate the power of this technique in elucidating complex excited-state dynamics, including the rates of charge transfer and the identification of intermediate states. nih.gov
Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. These techniques probe the vibrational energy levels of the molecule, and the resulting spectra serve as a molecular fingerprint. mit.edu
For this compound, the key vibrational modes of interest include the C≡C stretching of the acetylene bridge, the C-N stretching of the dimethylamino group, and various vibrations of the phenyl rings. The frequency of the C≡C stretching mode is particularly sensitive to the electronic environment. In the ground state, this vibration is typically observed in the range of 2100-2200 cm-1. Upon excitation to the ICT state, a decrease in the C≡C bond order is expected due to the promotion of an electron to an antibonding π* orbital, which would result in a red-shift of this vibrational frequency in the excited-state vibrational spectrum.
While a detailed vibrational analysis with specific band assignments for this compound is not available in the reviewed literature, a general table of expected vibrational modes for a related structure is provided below for illustrative purposes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C≡C Stretch | 2100 - 2200 |
| Aromatic C=C Stretch | 1500 - 1600 |
| C-N Stretch | 1310 - 1360 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| This table provides general expected ranges for key functional groups and does not represent experimentally verified data for this compound. |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its symmetric diarylacetylene structure.
While a comprehensive, publicly available, and assigned NMR spectral dataset for this compound is not readily found in the surveyed literature, the expected spectral features can be reliably predicted based on its molecular structure and data from closely related compounds.
Detailed Research Findings
A definitive assignment of the ¹H and ¹³C NMR spectra of this compound would rely on standard one-dimensional and two-dimensional NMR experiments. The high degree of symmetry in the molecule simplifies the expected spectra significantly.
In the ¹H NMR spectrum , one would anticipate two distinct signals in the aromatic region corresponding to the protons on the para-substituted phenyl rings. Due to the symmetry, the two protons ortho to the dimethylamino group are chemically equivalent, as are the two protons meta to it. This would likely give rise to a pair of doublets, characteristic of an AA'BB' spin system typical for 1,4-disubstituted benzene (B151609) rings. A strong singlet would be expected in the aliphatic region, corresponding to the twelve equivalent protons of the two N-methyl groups.
The ¹³C NMR spectrum would be expected to show a total of six unique carbon signals. The acetylenic carbons, due to symmetry, would produce a single resonance. The para-substituted phenyl ring would exhibit four distinct signals: two for the protonated carbons and two for the quaternary (ipso) carbons (the one bonded to the acetylene linker and the one bonded to the nitrogen atom). The final signal would correspond to the equivalent methyl carbons of the dimethylamino groups.
The following tables represent predicted ¹H and ¹³C NMR data for this compound based on established chemical shift ranges for similar structural motifs. The exact chemical shifts (δ) are dependent on the solvent and concentration used for analysis.
Interactive Data Table: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic H (ortho to -N(CH₃)₂) | 6.60 - 6.80 | Doublet (d) | 4H |
| Aromatic H (meta to -N(CH₃)₂) | 7.30 - 7.50 | Doublet (d) | 4H |
| N-Methyl H | 2.90 - 3.10 | Singlet (s) | 12H |
Interactive Data Table: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetylenic C (C≡C) | 85.0 - 95.0 |
| Aromatic C (ipso, C-N) | 148.0 - 152.0 |
| Aromatic C (ipso, C-C≡) | 110.0 - 115.0 |
| Aromatic C-H (ortho to -N(CH₃)₂) | 111.0 - 114.0 |
| Aromatic C-H (meta to -N(CH₃)₂) | 132.0 - 135.0 |
| N-Methyl C | 39.0 - 41.0 |
The confirmation and precise assignment of these signals would typically be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic rings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the connectivity by showing correlations between protons and carbons over two to three bonds, for instance, between the N-methyl protons and the ipso-carbon attached to the nitrogen.
Advanced Optoelectronic Properties and Photonic Applications
Applications in Photonic Devices
The robust third-order NLO properties of Bis(4-dimethylaminophenyl)acetylene make it a candidate for several advanced photonic applications.
Optical limiters are devices that exhibit high transmittance at low input light intensities but become opaque at high intensities, thereby protecting sensitive optical sensors and human eyes from damage by intense laser radiation. The mechanism of reverse saturable absorption (RSA), where excited-state absorption is stronger than ground-state absorption, is highly effective for optical limiting.
Molecules with large TPA cross-sections, like this compound, are excellent candidates for optical limiting materials. The initial TPA process populates an excited state, which can then undergo strong excited-state absorption. This two-step process can effectively attenuate a high-intensity laser pulse. The D-π-D design is particularly advantageous for these materials, which are sought after for their ability to passively block high-energy laser pulses while remaining transparent under normal light conditions.
Molecular electronics aims to use single molecules as active components in electronic circuits, representing the ultimate goal in miniaturization. rsc.org Molecules with conjugated backbones, such as tolanes, are of great interest as "molecular wires" due to their ability to conduct electrical current.
Computational studies on the closely related bis-(4-aminophenyl) acetylene (B1199291) (B4APA) have investigated its performance in a single-molecule junction between gold electrodes. aps.org These studies, using methods like DFT, calculate the electronic conductance and thermopower as the junction is stretched. Such research demonstrates that the tolane framework provides a robust structure for creating single-molecule electrical contacts. The electronic properties of the junction are heavily influenced by the molecular energy levels and their coupling to the metal electrodes. aps.org The donor groups on this compound can further modulate these energy levels, offering a way to tune the conductance properties of the molecular device. This makes it a promising candidate for fundamental studies and potential applications in molecular-scale electronic components.
Hole Transport Materials in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) rivaling those of conventional silicon-based solar cells. A critical component of a high-performance PSC is the hole transport material (HTM), which selectively extracts and transports positive charge carriers (holes) from the perovskite absorber layer to the electrode, while simultaneously blocking electrons. An ideal HTM should possess several key characteristics:
High Hole Mobility: To efficiently transport charge and minimize recombination losses.
Suitable Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should align with the valence band maximum of the perovskite for efficient hole extraction.
Good Film-Forming Properties: To ensure uniform coverage of the perovskite layer.
High Thermal and Chemical Stability: To ensure the long-term stability of the solar cell.
Currently, the most widely used HTM in high-efficiency PSCs is 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, commonly known as spiro-OMeTAD. However, the synthesis of spiro-OMeTAD is complex and costly, and it typically requires the use of additives (dopants) to achieve high conductivity, which can negatively impact the long-term stability of the device.
Consequently, a significant research effort is underway to develop alternative HTMs that are cost-effective, synthetically accessible, and can function efficiently without the need for dopants. While numerous classes of organic molecules are being investigated for this purpose, a review of the current scientific literature reveals a notable absence of studies on the application of this compound as a primary hole transport material in perovskite solar cells. Although its chemical structure, featuring electron-donating dimethylamino groups and a conjugated acetylene bridge, suggests potential for hole-transporting properties, there is no published data available to validate its performance in this specific application. Future research could explore the synthesis of this compound and the characterization of its properties to assess its viability as a dopant-free HTM in PSCs.
Table 1: Key Parameters for Selected Hole Transport Materials in Perovskite Solar Cells
| Material | Power Conversion Efficiency (PCE) | Hole Mobility (cm²/Vs) | Notes |
| Spiro-OMeTAD | >25% (with dopants) | 2 x 10⁻⁴ - 8 x 10⁻⁴ | Commonly used benchmark, requires dopants for high performance. |
| PTAA | >23% (with dopants) | 1 x 10⁻³ - 5 x 10⁻³ | Polymeric HTM, often used as a dopant-free alternative to spiro-OMeTAD. |
| This compound | Not Reported | Not Reported | No published research available on its use in PSCs. |
This table is for illustrative purposes and highlights the lack of data for the specified compound.
Luminescent Materials and Fluorophores
Luminescent materials, or fluorophores, are substances that absorb light at a specific wavelength and emit light at a longer wavelength. These materials are integral to a wide range of technologies, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. The key properties of a luminescent material include its absorption and emission spectra, fluorescence quantum yield (the efficiency of the conversion of absorbed photons to emitted photons), and photostability.
The molecular structure of this compound, with its donor-π-acceptor-like character (where the dimethylamino groups act as electron donors and the acetylene bridge acts as a π-system), suggests that it is likely to exhibit fluorescent properties. The extended π-conjugation provided by the phenyl and acetylene groups can lead to strong absorption in the ultraviolet-visible region and subsequent fluorescence.
While specific, detailed research on the luminescent properties of this compound is limited, studies on structurally similar compounds provide some insights. For instance, derivatives of phenylacetylene (B144264) are known to be fluorescent. The introduction of electron-donating groups like the dimethylamino group typically leads to a red-shift in the absorption and emission spectra and can enhance the fluorescence intensity.
One area of interest for such molecules is aggregation-induced emission (AIE). In many conventional fluorophores, fluorescence is quenched at high concentrations or in the solid state due to aggregation-caused quenching (ACQ). In contrast, AIE-active molecules are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Given the rotatable phenyl groups in this compound, it is plausible that this compound could exhibit AIE characteristics, a property that would make it a candidate for applications in solid-state lighting and sensing.
However, without dedicated photophysical studies, the exact emission wavelengths, quantum yield, and potential for AIE of this compound remain to be experimentally determined.
Table 2: Potential Photophysical Properties of this compound (Hypothetical)
| Property | Expected Characteristic | Rationale |
| Absorption | UV-Visible Region | Extended π-conjugation from phenyl and acetylene groups. |
| Emission | Likely in the blue-green region of the spectrum | Based on structurally similar donor-π-acceptor molecules. |
| Quantum Yield | Variable | Dependent on solvent and aggregation state. |
| Aggregation-Induced Emission | Possible | Restriction of intramolecular rotation of phenyl groups upon aggregation could lead to enhanced emission. |
This table presents hypothetical properties based on chemical structure and comparison with similar compounds, as specific experimental data is not available in the reviewed literature.
Interactions and Supramolecular Assemblies
Self-Assembly and Ordered Systems
Host-Guest Chemistry and Molecular Recognition
No publications were found that describe Bis(4-dimethylaminophenyl)acetylene acting as either a host or a guest in a supramolecular complex or being used in molecular recognition studies.
Interactions with Graphene and Other 2D Materials
There is no available research describing the adsorption, intercalation, or any other form of interaction between this compound and graphene or other two-dimensional materials.
Due to the lack of specific research on these topics for the target compound, this article cannot be generated as requested.
Theoretical and Computational Advancements
Quantum Mechanical Studies of Reaction Mechanisms and Reactivity
Quantum mechanical calculations are instrumental in elucidating the reaction mechanisms and predicting the reactivity of molecules like bis(4-dimethylaminophenyl)acetylene. While specific mechanistic studies on this exact compound are sparse, research on similar donor-acceptor substituted diphenylacetylenes provides a robust framework for understanding its likely chemical behavior.
For instance, theoretical studies on 4-dimethylamino-4'-cyanodiphenylacetylene (DCDPA), a molecule with a similar electron-donating group, have utilized ab initio complete active space self-consistent field (CASSCF) and second-order multireference Møller-Plesset perturbation (MRMP2) methods to explore its photochemical behavior. nih.gov These high-level calculations reveal the intricate details of electronic rearrangements that occur upon excitation. It is proposed that upon absorbing light, the molecule is promoted to an internal charge-transfer (ICT) state. nih.gov In this state, electron density shifts from the electron-rich dimethylamino-substituted phenyl ring to the other ring.
The reactivity in the excited state is characterized by the presence of two distinct stable geometries on the first excited state (S₁) potential energy surface. One is a relaxed ICT state, and the other is a diradical state with a trans-bent geometry where the acetylenic triple bond assumes a more double-bond character. nih.gov The presence of a conical intersection between the charge-transfer state and the diradical state is a critical feature that governs the reaction pathways and potential for photochemical reactions. nih.gov These findings suggest that the reactivity of this compound would also be heavily influenced by the nature of its excited states and the accessibility of similar conical intersections.
Modeling Excited-State Dynamics and De-excitation Pathways
The fate of a molecule after absorbing light is governed by its excited-state dynamics, which encompass the various pathways for returning to the ground state. Computational modeling is a powerful tool to map these intricate processes, including fluorescence, intersystem crossing, and non-radiative decay.
For DCDPA, computational studies have shown that the de-excitation process is highly dependent on the solvent environment. nih.gov In polar solvents, a twisted internal charge-transfer (TICT) state is predicted to form, where the dimethylamino group twists perpendicularly to the phenyl ring. nih.gov This TICT state is often associated with non-radiative decay, thus quenching fluorescence. The formation of a diradical state with a trans-bent geometry also provides a significant de-excitation channel. nih.gov
These computational models suggest that for this compound, with two strong donor groups, the excited-state dynamics would be complex. The symmetrical nature of the molecule might lead to different excited-state behavior compared to donor-acceptor systems. However, the propensity for charge transfer from the dimethylamino groups to the central acetylene (B1199291) bridge and the phenyl rings would still be a dominant feature. The potential for twisting of the dimethylamino groups and bending of the acetylene linker are crucial aspects that would be explored in modeling its de-excitation pathways.
Prediction of Optical and Electronic Properties
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to predict the optical and electronic properties of organic molecules. These methods can calculate absorption and emission spectra, molecular orbital energies, and other key electronic parameters.
For a molecule like this compound, DFT calculations would likely predict a highest occupied molecular orbital (HOMO) localized on the electron-rich dimethylaminophenyl groups and the acetylene bridge, and a lowest unoccupied molecular orbital (LUMO) distributed over the central part of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties and its absorption wavelength. The presence of two strong electron-donating groups is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and, consequently, absorption at longer wavelengths compared to unsubstituted diphenylacetylene (B1204595).
Studies on other donor-substituted systems have demonstrated the accuracy of TD-DFT in predicting absorption spectra. researchgate.netdoaj.org For this compound, TD-DFT calculations would be expected to show strong absorption bands in the UV-Vis region corresponding to π-π* and intramolecular charge transfer transitions.
Table 1: Predicted Electronic Properties of a Model Diarylacetylene System
| Property | Predicted Value/Characteristic | Computational Method |
| HOMO Energy | High (relative to unsubstituted diarylacetylenes) | DFT |
| LUMO Energy | Lowered by electron-donating groups | DFT |
| HOMO-LUMO Gap | Small | DFT |
| Primary Absorption | π-π* and ICT transitions | TD-DFT |
| Emission | Potential for fluorescence from ICT state | TD-DFT |
This table is illustrative and based on general principles of computational studies on similar molecules.
Substituent Effects on Electronic Structure and Charge Transfer
The electronic properties of a molecule are profoundly influenced by its substituents. In this compound, the two dimethylamino groups act as strong electron-donating substituents.
Quantum chemical calculations on substituted aromatic systems have consistently shown that electron-donating groups, such as -N(CH₃)₂, increase the electron density of the aromatic ring and raise the energy of the HOMO. ornl.gov This has a direct impact on the intramolecular charge transfer (ICT) characteristics of the molecule. Upon photoexcitation, there is a significant transfer of electron density from the dimethylamino groups towards the acetylene linker and the phenyl rings.
Future Research Directions and Emerging Applications
Development of Novel Derivatives with Tunable Optoelectronic Properties
A significant area of future research lies in the synthesis of novel derivatives of Bis(4-dimethylaminophenyl)acetylene to fine-tune their optical and electronic properties for specific applications. The core structure serves as a versatile building block. For instance, the precursor 4-ethynyl-N,N-dimethylaniline is utilized in the synthesis of more complex molecules like copper(I) arylacetylides and N,N-dimethyl-4-(3-pyridinylethynyl)aniline through reactions such as the Sonogashira–Hagihara coupling. chemicalbook.com
Research has shown that the modification of related diarylethene structures, for example by altering the length of alkyl chains, has a significant impact on their photochromism, fatigue resistance, fluorescence, and electrochemical properties. researchgate.net This principle of structural modification to tune properties is directly applicable to derivatives of this compound. The development of new polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and designing molecules with precisely controlled HOMO-LUMO gaps can lead to materials with tailored shifts in their optoelectronic characteristics. chemrxiv.org
Furthermore, the synthesis of cross-conjugated bis(dimethylaminophenyl)pyridylvinylene derivatives highlights another pathway for creating novel materials with distinct optical properties. nih.gov The creation of derivatives by merging indole (B1671886) and indolizine (B1195054) moieties has been shown to produce stable, tunable organic materials with vivid colors and fluorescence across the visible spectrum, offering a promising strategy for developing new optoelectronic materials from acetylenic precursors. chemrxiv.org One notable example of a complex derivative is [[5,15-bis[(40-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II), synthesized from a dibromo magnesium porphyrin, which demonstrates the potential for creating sophisticated organometallic derivatives. chemicalbook.com
Table 1: Examples of Precursors and Derivatives
| Compound Name | CAS Number | Molecular Formula | Application/Significance |
|---|---|---|---|
| 4-Ethynyl-N,N-dimethylaniline | 17573-94-3 | C₁₀H₁₁N | Precursor for synthesizing derivatives. chemicalbook.comguidechem.com |
| This compound | 62063-67-6 | C₁₈H₂₀N₂ | Core compound of interest. chemicalbook.comchemicalbook.comsinfoochem.com |
| N,N-dimethyl-4-(3-pyridinylethynyl)aniline | --- | C₁₅H₁₄N₂ | Derivative with modified electronic properties. chemicalbook.com |
Exploration of New Application Areas in Advanced Functional Materials
The exploration of this compound and its derivatives in new application areas of advanced functional materials is a rapidly evolving field. These materials are of interest for their potential use in organic semiconductors, cryptography, liquid crystal displays, and data storage. digitellinc.com
One promising avenue is the development of donor-acceptor columnar liquid crystals (DACLCs). digitellinc.com By designing asymmetric derivatives, it may be possible to create materials whose molecular dipoles can be oriented by an external field, allowing for three-dimensional control over the material's structure and properties. digitellinc.com The charge-transport properties of such systems are of particular interest, with some discotic liquid crystals exhibiting highly efficient ambipolar charge transport. rsc.org
The nonlinear optical (NLO) properties of these compounds are also a key area of investigation. Materials with strong NLO properties are essential for applications in optical data storage, optical signal processing, and harmonic generators. The synthesis of novel organic crystals with non-centrosymmetric space groups is a critical step in developing materials with high second-harmonic generation (SHG) efficiency.
Integration into Hybrid Organic-Inorganic Systems
The integration of this compound derivatives into hybrid organic-inorganic systems is a promising strategy for creating multifunctional materials with enhanced properties. These hybrid materials can overcome some of the limitations of purely organic compounds, such as poor thermal and chemical stability. rsc.org
One area of exploration is the incorporation of these organic molecules into metal-organic frameworks (MOFs). rsc.orgnih.govst-andrews.ac.uk MOFs are porous crystalline materials with a wide range of applications, and integrating functional organic molecules can lead to novel synergistic effects. For example, MOF-clay composites are being developed that show enhanced gas storage and separation capabilities, as well as improved stability. rsc.orgresearchgate.net Similarly, combining MOFs with zeolites can produce highly efficient composite catalysts. rsc.org
Another approach involves the use of these organic compounds as ligands in organometallic complexes. For instance, Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is a catalyst used in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com This demonstrates the potential for creating hybrid catalysts where the organic ligand plays a crucial role in the catalytic activity and selectivity. The synthesis of a magnesium-porphyrin complex containing dimethylaminophenyl ethynyl (B1212043) groups further illustrates the creation of such hybrid systems. chemicalbook.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Ethynyl-N,N-dimethylaniline |
| copper(I) arylacetylide |
| N,N-dimethyl-4-(3-pyridinylethynyl)aniline |
| [[5,15-bis[(40-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium(II) |
| Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) |
| Ethanedione, bis[4-(dimethylamino)phenyl]-, dihydrazone |
| Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate |
| bis[4-(dimethylamino)phenyl]methanol |
| 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) |
| tetronic acid |
| 4-methoxybenzaldehyde |
| L-proline |
Q & A
Q. What spectroscopic techniques are recommended for characterizing Bis(4-dimethylaminophenyl)acetylene, and how do they validate structural purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the aromatic proton environment and the acetylene linkage. FTIR can identify the C≡C stretch (~2100–2260 cm⁻¹) and dimethylamino group vibrations. High-resolution mass spectrometry (HRMS) verifies molecular weight (145.20 g/mol, C₁₀H₁₁N) and isotopic patterns. Cross-reference with literature data for CAS 17573-94-3 to ensure consistency .
Q. What synthetic routes are effective for producing high-purity this compound?
- Methodological Answer : Sonogashira coupling between 4-dimethylaminophenyl halides and terminal alkynes is a common method. Optimize variables (e.g., catalyst loading, solvent polarity) using factorial experimental design (e.g., 3-level factorial for acetylene/HCl flow rates) to maximize yield and minimize side products. Purification via column chromatography with silica gel or recrystallization in non-polar solvents enhances purity .
Q. How does the electronic structure of this compound influence its reactivity in organometallic reactions?
- Methodological Answer : The electron-rich dimethylamino groups activate the acetylene moiety for nucleophilic attack, facilitating coordination with transition metals (e.g., Pd, Ni). Use cyclic voltammetry to quantify electron-donating effects and correlate with catalytic activity in cross-coupling reactions. Compare reactivity with non-functionalized aryl acetylenes to isolate electronic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?
- Methodological Answer : Conduct controlled kinetic studies under inert atmospheres to isolate oxygen/moisture effects. Use density functional theory (DFT) to model metal-acetylene binding energies and identify competing pathways (e.g., over-hydrogenation to ethane). Cross-validate with X-ray photoelectron spectroscopy (XPS) to assess catalyst surface modifications during reactions .
Q. What computational models predict the adsorption behavior of this compound on transition metal carbide surfaces?
- Methodological Answer : Apply periodic DFT simulations to model adsorption on δ-MoC(001) or TiC(001) surfaces. Focus on adsorption energy differences between acetylene and ethylene to predict selectivity in hydrogenation. Validate with temperature-programmed desorption (TPD) experiments to compare theoretical and empirical adsorption strengths .
Q. What strategies mitigate side reactions when using this compound in polymer synthesis?
- Methodological Answer : Use living anionic polymerization to control chain length and minimize branching. Introduce sterically hindered ligands (e.g., diphenylphosphinoacetylene) to stabilize intermediates and prevent premature termination. Monitor reaction progress via gel permeation chromatography (GPC) to detect undesired cross-linking .
Data Analysis & Experimental Design
Q. How should researchers design experiments to optimize reaction conditions for this compound-based catalysts?
- Methodological Answer : Implement a full-factorial design (e.g., 2³ matrix) with variables like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions between variables and predict optimal conditions. For example, in acetylene conversion studies, prioritize HCl flow rate adjustments to balance conversion efficiency and byproduct formation .
Q. What analytical approaches are critical for detecting trace impurities in this compound samples?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column to separate volatile impurities. For non-volatile residues, use HPLC-UV/Vis with a C18 column and gradient elution. Compare retention times against known standards (e.g., bis(aryl) ether byproducts) and quantify using external calibration curves .
Application-Specific Queries
Q. How does this compound enhance the performance of elastomers in material science applications?
- Methodological Answer : Incorporate the compound as a functional cross-linker in styrene-isoprene-butadiene rubbers (SIBR) to improve tensile strength. Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) shifts and correlate with cross-linking density. Compare with non-functionalized analogs to isolate the role of dimethylamino groups .
Q. What role does this compound play in the synthesis of advanced carbon-based materials?
- Methodological Answer :
As a precursor for carbon nanotube (CNT) growth , its acetylene moiety provides a carbon source, while dimethylamino groups act as nitrogen dopants. Use chemical vapor deposition (CVD) with Fe/Co catalysts and characterize CNTs via Raman spectroscopy (D/G band ratio) and TEM to assess defect density and alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
